2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine
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Overview
Description
This compound is a derivative of pyrimidine and piperidine . It is used in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,5,6-trichloro pyrimidine with 2- (dimethylphosphonino) aniline in the presence of anhydrous potassium carbonate . The reaction is carried out at 60 °C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge . The piperidine ring also carries a dimethylamino group .Chemical Reactions Analysis
In the synthesis of related compounds, 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires dioxane as a solvent .Scientific Research Applications
- Application : Researchers have explored its use as a selective and orally bioavailable inhibitor of protein kinase B (PKB) . PKB plays a crucial role in cell signaling pathways related to cell survival, proliferation, and metabolism. Inhibiting PKB may have implications in cancer therapy .
- Application : ZAC73271’s piperidine moiety positions it as a potential anticancer agent. Further studies could explore its impact on tumor growth and metastasis .
- Application : Investigating ZAC73271’s antiviral and antimicrobial potential could lead to novel therapies against infectious diseases .
- Application : It participates in reactions to synthesize other compounds. For instance, it can react with piperidine to yield 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .
- Application : Researchers can explore modifications to ZAC73271 to enhance its selectivity and bioavailability for specific therapeutic targets .
Kinase Inhibitors
Anticancer Agents
Antiviral and Antimicrobial Properties
Synthetic Chemistry
Drug Discovery
Suzuki–Miyaura Coupling
Safety And Hazards
properties
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-16(2)9-10-4-7-17(8-5-10)12-14-6-3-11(13)15-12/h3,6,10H,4-5,7-9H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFZQZPMRLLIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Dimethylamino)methyl]piperidin-1-yl}pyrimidin-4-amine |
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